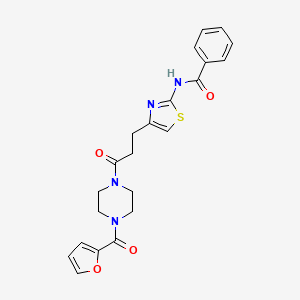

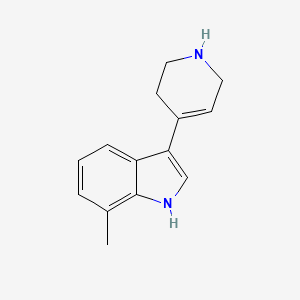

![molecular formula C13H12N2O B2918797 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one CAS No. 108874-23-3](/img/structure/B2918797.png)

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future research directions.

Scientific Research Applications

Synthesis and Characterization

- Pyrazoles, including compounds like 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one, have potential applications in agrochemical and medicinal chemistry. They serve as precursors for pesticides, anti-inflammatory medications, and antitumor drugs. (Lam, Park, & Sloop, 2022)

Acid-Base Behavior

- The acid-base behavior of pyrazole rings, as found in 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one, is of interest for understanding their hydrogen-bonding characteristics. These properties are crucial for the development of crystalline structures in pharmaceuticals and agrochemicals. (Girisha, Yathirajan, Jasinski, & Glidewell, 2016)

Supramolecular Structure

- The molecular and supramolecular structures of similar pyrazole compounds provide insights into their potential pharmaceutical applications, especially in drug design where molecular conformation and interactions play a critical role. (Padilla-Martínez et al., 2011)

Biomedical Applications

- Pyrazolo[3,4-b]pyridines, closely related to 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one, are being explored for their biomedical applications. This exploration includes their use in therapies and as a part of biomedical research tools. (Donaire-Arias et al., 2022)

Tautomerism Studies

- Tautomerism in compounds like 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one is a subject of interest due to its implications in chemical stability and reactivity, which are key for pharmaceutical development. (Arbačiauskienė et al., 2018)

Electroluminescent Properties

- 3-(1H-Pyrazol-1-yl)pyridine derivatives demonstrate potential in electroluminescent devices, suggesting that 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one might also possess properties beneficial for optoelectronic applications. (Li, Li, Liu, & Jin, 2016)

Annular Tautomerism

- The study of NH-pyrazoles, similar to 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one, provides insights into their structural and chemical properties, which are crucial for their application in scientific research. (Cornago et al., 2009)

C-H Arylation and Catalytic Systems

- The exploration of pyrazoles in catalytic systems and reactions like C-H arylation presents potential applications in synthetic chemistry, contributing to the development of new compounds and materials. (Goikhman, Jacques, & Sames, 2009)

Metal-Organic Frameworks

- Pyrazolate-bridged metal–organic frameworks, related to the pyrazole structure, offer high thermal and chemical stability. Such properties are significant for applications in catalysis and material science. (Colombo et al., 2011)

Complexes and Electronic Characterization

- Pyrazole complexes, like those similar to 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one, are studied for their electronic characteristics, contributing to fields like material science and nanotechnology. (Jude et al., 2009)

properties

IUPAC Name |

3-propan-2-yl-2H-indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-7(2)11-10-12(15-14-11)8-5-3-4-6-9(8)13(10)16/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTFUJRPAPQBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

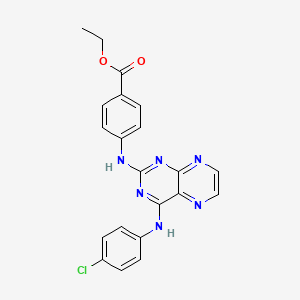

![1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2918714.png)

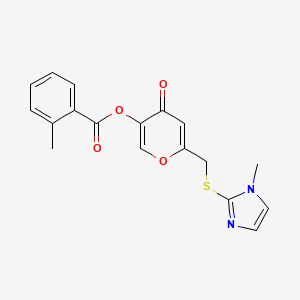

![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)

![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)